
Dulcoside A
説明
Dulcoside A is a polyphenol that belongs to the group of natural compounds and is found in the roots of pueraria lobata . It is a steviol glycoside, extracted from the leaves of Stevia rebaudiana bertoni plant . It has been shown to have high antioxidant activity and inhibitory effects on tumor formation .
Molecular Structure Analysis
Dulcoside A has a molecular formula of C38H60O17 . Its average mass is 788.873 Da and its monoisotopic mass is 788.383057 Da . The structure of Dulcoside A includes a total of 121 bonds, with 61 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, 1 five-membered ring, 6 six-membered rings, 1 seven-membered ring, 2 ten-membered rings, 1 eleven-membered ring, 1 ester, 10 hydroxyl groups, 2 primary alcohols, 8 secondary alcohols, and 5 ethers .科学的研究の応用
Natural Sweetener
Dulcoside A is one of the primary steviol glycosides found in the Stevia rebaudiana plant . It is a natural non-nutritive intensive sweetener . It has a significant advantage over other sweeteners (sucrose and artificial sweeteners) as a food industry ingredient .
Antidiabetic Properties
Stevia rebaudiana extract, which includes Dulcoside A, has been shown to have antidiabetic properties . This could potentially be used in the management and treatment of diabetes .
Antihypertensive Effects
The extract of Stevia rebaudiana, including Dulcoside A, has been found to have antihypertensive effects . This suggests potential applications in the treatment of high blood pressure .
Anti-inflammatory Properties
Research has shown that Stevia rebaudiana extract, which includes Dulcoside A, has anti-inflammatory properties . This could potentially be used in the treatment of various inflammatory conditions .
Antioxidant Activity
Stevia rebaudiana extract, including Dulcoside A, has been found to have antioxidant properties . This suggests potential applications in the prevention of oxidative stress-related diseases .
Anticancer Potential
Stevia rebaudiana extract, which includes Dulcoside A, has been found to possess anticancer activity . This suggests potential applications in cancer prevention and treatment .
Antidiarrheal Activity
Stevia rebaudiana extract, including Dulcoside A, has been found to have antidiarrheal activity . This suggests potential applications in the treatment of diarrheal diseases .
Antimicrobial Properties
Stevia rebaudiana extract, which includes Dulcoside A, has been found to have antimicrobial properties . This suggests potential applications in the prevention and treatment of various microbial infections .
Safety And Hazards
将来の方向性
Steviol glycosides, including Dulcoside A, have been encouraged as sweetener alternatives to sucrose based on their absence of harmful effects on human health . Further clinical research is needed to understand the underlying mechanisms of action, therapeutic indexes, and pharmacological applications . There is also ongoing research to construct high-yield production strains for Dulcoside A and other steviol glycosides .
特性
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H60O17/c1-16-12-37-10-6-20-35(3,8-5-9-36(20,4)34(49)54-32-29(48)26(45)23(42)18(13-39)51-32)21(37)7-11-38(16,15-37)55-33-30(27(46)24(43)19(14-40)52-33)53-31-28(47)25(44)22(41)17(2)50-31/h17-33,39-48H,1,5-15H2,2-4H3/t17-,18+,19+,20-,21-,22-,23+,24+,25+,26-,27-,28+,29+,30+,31-,32-,33-,35+,36+,37+,38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANAPGLEBDTCAF-NTIPNFSCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC34CCC5C6(CCCC(C6CCC5(C3)CC4=C)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@]34CC[C@H]5[C@@]6(CCC[C@@]([C@H]6CC[C@]5(C3)CC4=C)(C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H60O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40983005 | |
| Record name | Dulcoside A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40983005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
788.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dulcoside A | |
CAS RN |
64432-06-0 | |
| Record name | Dulcoside A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64432-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dulcoside A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064432060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dulcoside A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40983005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DULCOSIDE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BV1X94PJ0P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What are the major steviol glycosides found in Stevia rebaudiana Bertoni?
A1: Stevia rebaudiana Bertoni contains eight major steviol glycosides with sweetening properties. These are stevioside, rebaudioside A, rebaudioside C, dulcoside A, rebaudioside B, rebaudioside D, rebaudioside F, and steviolbioside. []
Q2: Which steviol glycosides are considered the most abundant in Stevia rebaudiana Bertoni?
A2: The four major glycosides, in descending order of abundance, are stevioside, rebaudioside A, rebaudioside C, and dulcoside A. []
Q3: Why is there interest in developing Stevia varieties with different steviol glycoside compositions?
A3: Each steviol glycoside possesses unique sensory properties. Developing Stevia varieties with high concentrations of specific glycosides allows for tailoring the sweetness profile for specific applications by recombining extracted glycosides in desired ratios. []
Q4: Is rebaudioside A always the preferred steviol glycoside?
A4: While varieties with a high rebaudioside A to stevioside ratio are desirable for some applications, the optimal steviol glycoside composition depends on the desired sensory profile and intended use. []
Q5: Why is the presence of rebaudioside C in Stevia extracts sometimes undesirable?
A5: Rebaudioside C can contribute to an undesirable bitter aftertaste in Stevia compositions. []
Q6: How can the bitter aftertaste associated with Stevia extracts be minimized?
A6: Formulating Stevia compositions with minimal or no rebaudioside C can reduce the bitter aftertaste. [, ]
Q7: Are there any other steviol glycosides besides rebaudioside C that contribute to an off-taste in Stevia extracts?
A7: Yes, Dulcoside A is also known to contribute to a less desirable taste profile in Stevia extracts. [, ]
Q8: Can removing both rebaudioside C and Dulcoside A from Stevia extracts completely eliminate the aftertaste?
A8: Removing or minimizing the concentrations of both rebaudioside C and dulcoside A can significantly reduce or eliminate the aftertaste associated with Stevia compositions, leading to a more pleasant taste profile. [, ]
Q9: Are there alternative approaches to masking the bitterness of certain steviol glycosides in food products?
A9: Adding certain berry components, such as juices, concentrates, extracts, or powders, can mask, nullify, or reduce the bitter aftertaste of rebaudioside A in beverage formulations. []
Q10: Can Dulcoside A be used as a substrate to produce other steviol glycosides?
A10: Yes, Dulcoside A can act as a substrate for enzymatic reactions. Specifically, it can be converted to Rebaudioside C in the presence of a suitable glycosyl donor and a UDP-glycosyltransferase enzyme. []
Q11: What is the significance of using Dulcoside A as a starting material for Rebaudioside C production?
A11: This enzymatic conversion offers a controlled and potentially more efficient method for producing specific steviol glycosides like Rebaudioside C, which may be present in lower quantities in the natural plant extract. []
Q12: What analytical techniques are commonly employed to identify and quantify steviol glycosides like Dulcoside A?
A12: High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as UV detectors, Evaporative Light Scattering Detectors (ELSD), and mass spectrometers (MS), is widely used for separating, identifying, and quantifying steviol glycosides. [, , , , , , , , ]
Q13: Are there any alternative analytical techniques for analyzing steviol glycosides besides HPLC?
A13: Yes, Thin Layer Chromatography (TLC) combined with scanning densitometry (TLC scanner) or Flame Ionization Detection (TLC-FID) can also be utilized for separating and quantifying steviol glycosides, including Dulcoside A. []
Q14: What factors can influence the steviol glycoside content and profile in Stevia rebaudiana Bertoni?
A15: Various factors can influence the production of steviol glycosides, including genetic variability, environmental conditions (such as light, temperature, and water availability), cultivation practices, harvest time, and post-harvest processing methods. [, , , , ]
Q15: How does the harvest time affect the steviol glycoside content in Stevia rebaudiana?
A16: The total steviol glycoside content and profile can vary depending on the plant's growth stage at the time of harvest. Harvesting during the full vegetative phase tends to maximize the accumulation of steviolbioside, dulcoside A, stevioside, and rebaudioside A, B, and C. []
Q16: Does the age of the Stevia plant impact steviol glycoside content and profile?
A17: Yes, the concentration and composition of steviol glycosides can change with the age of the Stevia plant. For example, higher leaf dry yields, polyphenol accumulation, and antioxidant activities were observed in the second year of cultivation compared to the first year in a study conducted in a Mediterranean climate. []
Q17: How does the application of polyethylene glycol influence the accumulation of steviol glycosides in Stevia?
A18: Polyethylene glycol, when applied to the soil, can simulate drought stress conditions. Studies have shown that polyethylene glycol treatment generally leads to a decrease in the accumulation of steviol glycosides, including stevioside, rebaudioside A, B, C, and F, steviolbioside, dulcoside A, and rubusoside. []
Q18: What is the implication of reduced steviol glycoside accumulation under drought stress?
A19: This suggests that maintaining adequate water availability through proper irrigation is crucial for optimizing the production of steviol glycosides in Stevia cultivation. []
Q19: Does arbuscular mycorrhizal fungi (AMF) symbiosis affect steviol glycoside production in Stevia rebaudiana?
A20: Yes, studies show that AMF symbiosis can promote the production of total steviol glycosides in Stevia rebaudiana. Furthermore, mycorrhizal inoculation can influence the steviol glycoside profile, particularly increasing the concentrations of minor compounds like steviolbioside and dulcoside A. []
Q20: What is unique about the effect of AMF symbiosis on the steviol glycoside profile?
A21: Interestingly, research suggests that only Stevia plants inoculated with AMF were capable of synthesizing rebaudioside B, a finding that highlights the potential of AMF symbiosis in influencing the biosynthesis of specific steviol glycosides. []
Q21: What is the role of plant growth regulators (PGRs) in the in vitro propagation of Stevia rebaudiana?
A22: PGRs, such as cytokinins (BA, Kn, TDZ) and auxins (IAA, NAA), can be added to culture media to promote shoot proliferation and root development in Stevia rebaudiana tissue cultures. []
Q22: Do all PGRs have a positive effect on Stevia rebaudiana growth and steviol glycoside production?
A23: Not all PGRs are equally beneficial. While some PGR combinations can enhance shoot proliferation, they may also induce callus formation, chlorosis, necrosis, or morphological abnormalities in the developing shoots. []
Q23: How does the presence of PGRs in the culture medium influence stevioside content?
A24: In vitro studies have shown that the absence of PGRs in the culture medium can lead to significantly higher stevioside content in Stevia leaves compared to media supplemented with PGRs. []
Q24: Can steviol glycosides be detected in in vitro-propagated Stevia shoots grown on PGR-containing media?
A25: Yes, although at lower concentrations compared to PGR-free media, stevioside and rebaudioside A, as well as minor glycosides like steviolbioside, rubusoside, and dulcoside A, have been detected in shoots grown on media supplemented with specific PGR combinations. []
Q25: What is the significance of developing an in vitro propagation protocol that minimizes or eliminates the use of PGRs?
A26: Such a protocol could offer a more efficient and economical method for producing high-quality Stevia planting material with enhanced steviol glycoside content, contributing to the sustainability and economic viability of Stevia cultivation. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-methyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1457737.png)

![3-[(3,5-Difluorophenoxy)methyl]azetidine hydrochloride](/img/structure/B1457741.png)
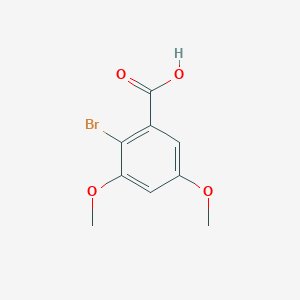

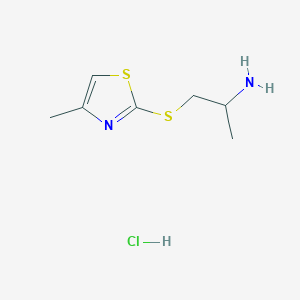
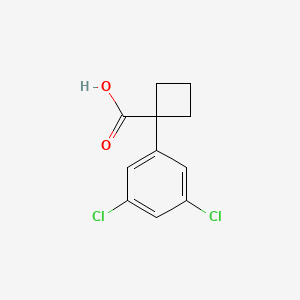
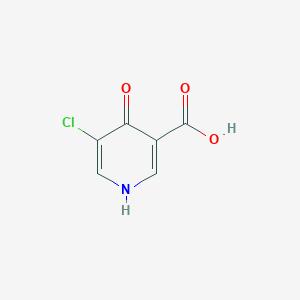



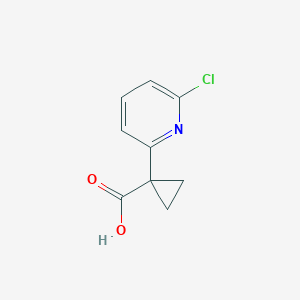
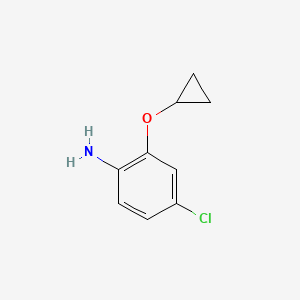
![8-Fluoroimidazo[1,2-A]pyridin-2-amine](/img/structure/B1457760.png)